molecular formula C12H24N2O2S B084940 N,N'-dicyclohexylsulfamide CAS No. 14041-87-3

N,N'-dicyclohexylsulfamide

Cat. No.: B084940
CAS No.: 14041-87-3
M. Wt: 260.4 g/mol
InChI Key: TWRLCLQBOADOST-UHFFFAOYSA-N
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Description

N,N’-dicyclohexylsulfamide is an organic compound with the molecular formula C12H24N2O2S. It is a sulfamide derivative characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the sulfamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-dicyclohexylsulfamide can be synthesized through a condensation reaction involving sodium cyclamate. The process involves heating sodium cyclamate in a solid state, which promotes the formation of N,N’-dicyclohexylsulfamide . Another method involves the reaction of cyclohexylamine with sulfuryl chloride in the presence of a base such as pyridine, followed by hydrolysis to yield the desired product .

Industrial Production Methods

The industrial production of N,N’-dicyclohexylsulfamide typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N’-dicyclohexylsulfamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert N,N’-dicyclohexylsulfamide into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Cyclohexylamines.

    Substitution: Various substituted sulfamides depending on the nucleophile used.

Scientific Research Applications

N,N’-dicyclohexylsulfamide has several scientific research applications:

Mechanism of Action

N,N’-dicyclohexylsulfamide exerts its effects by binding to the benzodiazepine binding site of the GABA (A) receptor. This binding enhances the inhibitory effects of GABA, leading to anxiolytic and anticonvulsant effects . The compound competitively inhibits the binding of flunitrazepam to the benzodiazepine binding site, indicating its potential as a therapeutic agent for anxiety and epilepsy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-dicyclohexylsulfamide is unique due to its specific structure, which imparts distinct pharmacological properties. Its cyclohexyl groups contribute to its high affinity for the benzodiazepine binding site, making it a potent anxiolytic and anticonvulsant agent compared to other sulfamide derivatives.

Properties

IUPAC Name

N-(cyclohexylsulfamoyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRLCLQBOADOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14041-87-3
Record name N,N'-Dicyclohexylsulfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-DICYCLOHEXYLSULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P1M2O1XHP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a solution of 98.5% sulfuryl chloride (10.0 mL, 121 mmol) in 40 mL of dichloromethane is added dropwise at 0° C. to a solution of cyclohexylamine (30.0 g, 303 mmol) and triethylamine (84 mL, 606 mmol) in 150 mL of dichloromethane. The reaction mixture is stirred 4 hours at 0° C., neutralized with water, and diluted in dichloromethane (300 mL). The organic components are successively washed with diluted hydrochloric aqueous solution, NaHCO3 aqueous solution and brine, dried (Na2SO4), and concentrated under reduced pressure. The residue is suspended in ether, filtered through Büchner, and the precipitate is washed two times with 100 ml of ether to yield white crystals of N,N′-bis(cyclohexyl)sulfamide (14.0 g, 45%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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